2-Bromo-5-nitropyridin-4-amine;hydrobromide
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Overview
Description
2-Bromo-5-nitropyridin-4-amine;hydrobromide is a chemical compound with the molecular formula C5H4BrN3O2·HBr. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its potential biological activity and various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-nitropyridin-4-amine;hydrobromide typically involves the bromination and nitration of pyridine derivatives. One common method includes the bromination of 4-aminopyridine followed by nitration. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The hydrobromide salt is then formed by reacting the free base with hydrobromic acid .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-nitropyridin-4-amine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution: Formation of 2-substituted-5-nitropyridin-4-amines.
Reduction: Formation of 2-bromo-5-aminopyridin-4-amine.
Oxidation: Formation of 2-bromo-5-nitrosopyridin-4-amine.
Scientific Research Applications
2-Bromo-5-nitropyridin-4-amine;hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-nitropyridin-4-amine;hydrobromide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-nitropyridine: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Amino-5-bromo-3-nitropyridine: Contains an amino group instead of an amine, affecting its chemical properties and biological activity.
Uniqueness
2-Bromo-5-nitropyridin-4-amine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
2-bromo-5-nitropyridin-4-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2.BrH/c6-5-1-3(7)4(2-8-5)9(10)11;/h1-2H,(H2,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOILXSIXZVRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])N.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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